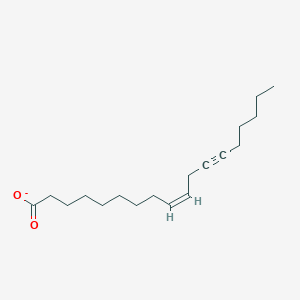

Crepenynate

説明

Structure

3D Structure

特性

分子式 |

C18H29O2- |

|---|---|

分子量 |

277.4 g/mol |

IUPAC名 |

(Z)-octadec-9-en-12-ynoate |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p-1/b10-9- |

InChIキー |

SAOSKFBYQJLQOS-KTKRTIGZSA-M |

SMILES |

CCCCCC#CCC=CCCCCCCCC(=O)[O-] |

異性体SMILES |

CCCCCC#CC/C=C\CCCCCCCC(=O)[O-] |

正規SMILES |

CCCCCC#CCC=CCCCCCCCC(=O)[O-] |

製品の起源 |

United States |

Ii. Natural Occurrence and Biological Distribution of Crepenynate

Distribution in Plant Families: Asteraceae, Apiaceae, and Campanulaceae

Crepenynate and its derivatives are well-documented in several plant families, most notably the Asteraceae, Apiaceae, and Campanulaceae. nih.govoup.com These compounds are products of the this compound pathway, which begins with the conversion of linoleic acid to crepenynic acid. nih.gov This pathway is a significant source of a diverse array of polyacetylenes found in these plant families. nih.govoup.com

Asteraceae : This family, which includes daisies and sunflowers, is a major source of polyacetylenes derived from crepenynic acid. mdpi.comresearchgate.net Species such as Crepis alpina are known to accumulate high levels of crepenynic acid in their seed oils. nih.govoup.com The first enzyme in the this compound pathway, Δ12-acetylenase, was initially characterized in Crepis alpina. nih.govresearchgate.net Other members of the Asteraceae family, like Helianthus annuus (sunflower), also possess the genetic machinery for this compound biosynthesis, often induced in response to fungal pathogens. researchgate.netnih.gov In safflower (Carthamus tinctorius), another member of the Asteraceae family, metabolites of polyacetylenic fatty acids have been found primarily in the cotyledon, and to a lesser extent in the hypocotyl and root of germinating plants. google.com

Apiaceae : The Apiaceae family, which includes carrots, parsley, and celery, is known for producing falcarinol-type polyacetylenes, which are derived from this compound. nih.govoup.commdpi.com For instance, in carrot (Daucus carota), crepenynic acid serves as a precursor for the biosynthesis of falcarinol (B191228). nih.govmdpi.com Studies in parsley (Petroselinum crispum) have identified a divergent form of the FAD2 enzyme that is involved in the production of this compound, particularly in response to pathogen attack. oup.com

Campanulaceae : The Campanulaceae family also features species that produce polyacetylenes via the this compound pathway. nih.govoup.comepdf.pub For example, various metabolites derived from this pathway have been identified in this family. nih.gov

Accumulation in Seeds (e.g., Crepis spp., Atractylodes spp.)

Accumulation in Seeds (e.g., Crepis spp., Atractylodes spp.)

A notable characteristic of this compound distribution is its significant accumulation in the seeds of certain plant species. nih.gov

Crepis spp. : The seed oil of Crepis alpina is a classic example, containing up to 74% crepenynic acid in the form of triacylglycerols. oup.com Similarly, Crepis palaestina seeds contain approximately 70% crepenynic acid. nih.gov This high concentration in the seeds suggests a role in storage or defense for the developing embryo. google.com The expression of the acetylenase enzyme responsible for this compound synthesis is particularly high in the developing seeds of C. alpina. oup.comnih.gov

Atractylodes spp. : Seeds of Atractylodes lancea and Atractylodes macrocephala have been found to contain significant levels of crepenynic acid, at 18% and 13–15% respectively. researchgate.netresearchgate.net In these species, crepenynic acid is not found in the sn-2 position of the seed triacylglycerol. researchgate.net While the rhizomes of these plants are well-studied for their medicinal properties, the discovery of crepenynic acid in their seeds highlights another aspect of their chemical diversity. researchgate.net

Tissue-Specific Localization and Non-Accumulation in Vegetative Tissues

While this compound is abundant in the seeds of certain plants, it is often absent or present in only trace amounts in their vegetative tissues, such as leaves. nih.govoup.comgoogle.com

In Crepis alpina, despite the presence of acetylenase transcripts in non-seed tissues like flower heads, crepenynic acid does not accumulate. oup.comnih.gov This tissue-specific accumulation is thought to be regulated by several factors, including the level of acetylenase gene expression and the co-expression of other desaturase enzymes that compete for the same substrate. nih.govresearchgate.net For example, in the flower heads of C. alpina, the expression of acetylenase is significantly lower than in developing seeds, and other desaturases that convert the substrate to different products are highly expressed. nih.govresearchgate.net This suggests a tightly controlled metabolic channeling that directs fatty acid metabolism towards different endpoints in different tissues. researchgate.net In many plants that produce polyacetylene metabolites from crepenynic acid, the precursor itself is not found in the tissues where the final products accumulate, suggesting its efficient conversion into downstream compounds. google.com

Occurrence in Fungal Species

The this compound pathway is not exclusive to plants; it is also operational in various fungal species. nih.gov Basidiomycete fungi are known to synthesize polyacetylenes using this compound and its derivative, dehydrothis compound, as precursors. google.com

The first fungal acetylenase was identified in the Pacific golden chanterelle, Cantharellus formosus. nih.govresearchgate.net This discovery highlighted that the enzymatic machinery for producing acetylenic compounds has evolved in fungi as well. In Fistulina hepatica, another basidiomycete, the presence of acetylenic natural products further supports the existence of the this compound pathway in fungi. ohiolink.edu The fungus Lepista diemii has been shown to utilize the this compound pathway to produce the C8 acetylenic cyano-acid, diatretyne 2. rsc.org

Iii. Biosynthesis of Crepenynate: Pathways and Enzymology

The Crepenynate Biosynthetic Pathway: A General Overview

The biosynthesis of this compound is a specialized branch of fatty acid metabolism that introduces an acetylenic (triple) bond into an 18-carbon fatty acid backbone. researchgate.netrsc.org This pathway is a significant route for the production of a diverse array of polyacetylenes, which are compounds characterized by one or more carbon-carbon triple bonds. researchgate.netmdpi.com The this compound pathway begins with common fatty acids and, through a series of enzymatic reactions, leads to the formation of crepenynic acid, a key precursor for a multitude of other polyacetylenic metabolites. researchgate.netnih.gov The core of this pathway is the transformation of a double bond into a triple bond, a chemically demanding reaction catalyzed by a unique class of enzymes. mdpi.comoup.com

The primary substrate for this pathway is linoleic acid. oup.comoup.com An enzyme known as an acetylenase acts upon linoleic acid to create the characteristic triple bond, yielding crepenynic acid. researchgate.net This initial acetylenic fatty acid can then undergo further modifications, such as additional desaturations, to generate a wide range of polyacetylenes with varying structures and properties. researchgate.netmdpi.com The presence and activity of the this compound pathway have been identified and studied in various plant families, including Asteraceae, Apiaceae, and Araliaceae, as well as in some fungi. researchgate.netmdpi.com

Precursor Utilization: Linoleic Acid and Oleic Acid Conversion

The biosynthesis of this compound primarily utilizes linoleic acid as its direct precursor. oup.comoup.combiorxiv.org The enzyme responsible, a Δ12 acetylenase, specifically targets the Δ12 double bond of linoleic acid and converts it into a triple bond. oup.comoup.com This conversion is a critical and defining step of the pathway. nih.gov

However, the pathway is intrinsically linked to the broader fatty acid synthesis machinery of the cell. Oleic acid serves as the precursor for linoleic acid. mdpi.comnih.gov An enzyme called Δ12-oleate desaturase, often encoded by a FAD2 gene, introduces a double bond at the Δ12 position of oleic acid to produce linoleic acid. mdpi.comoup.comresearchgate.net Therefore, the efficient conversion of oleic acid to linoleic acid is a prerequisite for a high flux through the this compound pathway. researchgate.net

Distinctive Triple Bond Formation Mechanisms

The formation of a carbon-carbon triple bond from a pre-existing double bond is the most distinctive feature of this compound biosynthesis. oup.comnih.gov This reaction is catalyzed by a specialized type of enzyme known as an acetylenase. nih.govoup.com While the precise mechanism is still under investigation due to the challenges of studying membrane-bound enzymes, it is understood to be an oxidative process. nih.gov

The prevailing hypothesis suggests a sequential dehydrogenation mechanism. researchgate.net This involves the removal of two hydrogen atoms from the adjacent carbons of the double bond. nih.gov Kinetic isotope effect studies using isotopically labeled linoleic acid have provided evidence for a two-step mechanism. nih.gov These studies suggest that the process begins with the abstraction of a hydrogen atom from the C12 position of the linoleoyl substrate. nih.gov This initial step is followed by the removal of a second hydrogen atom from the C13 position, resulting in the formation of the triple bond. nih.gov The entire process is dependent on a di-iron center within the enzyme's active site and requires molecular oxygen and electrons, which are typically supplied by cytochrome b₅. nih.gov

Key Enzymatic Machinery in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a specific set of enzymes, primarily belonging to the fatty acid desaturase 2 (FAD2) family. These enzymes are responsible for the critical steps of precursor formation and the introduction of the characteristic triple bond.

Δ12 Acetylenase Activity and FAD2 Gene Family Involvement

The central enzyme in this compound biosynthesis is the Δ12 acetylenase, which catalyzes the conversion of linoleic acid to crepenynic acid. mdpi.comnih.govoup.com This enzyme is a variant of the more common Δ12 oleate (B1233923) desaturase (FAD2), which is responsible for synthesizing linoleic acid from oleic acid. oup.comnih.gov The genes encoding these acetylenases are members of the FAD2 gene family, which exhibits remarkable functional diversity across different plant species. mdpi.comnih.gov While canonical FAD2 enzymes introduce double bonds, divergent FAD2-like enzymes have evolved to catalyze a range of other modifications, including hydroxylation, epoxygenation, and, crucially for this pathway, acetylenation. oup.comnih.gov

The expression of Δ12 acetylenase genes is often tissue-specific and can be induced by external stimuli. oup.comoup.com For example, in Crepis alpina, the acetylenase is highly expressed in developing seeds, leading to a high accumulation of crepenynic acid in the seed oil. oup.comoup.com In other plants, such as sunflower, acetylenase expression may be triggered by fungal elicitors, suggesting a role for this compound and its derivatives in plant defense. oup.com The number of FAD2 genes can vary significantly between plant species, with some, like safflower and carrot, possessing an unusually large number of these genes, some of which encode for acetylenase activity. nih.govnih.gov This genetic expansion is thought to have contributed to the evolution of polyacetylene metabolism. oup.comnih.gov

To study the function of Δ12 acetylenase genes, researchers have employed molecular cloning and heterologous expression techniques. These genes have been successfully isolated from various plant species, including Crepis alpina and Bidens pilosa, and expressed in host organisms like yeast (Saccharomyces cerevisiae) and Arabidopsis thaliana. nih.govoup.comnih.gov

This approach allows for the functional characterization of the encoded enzymes in a controlled environment. For instance, when the Crepis alpina acetylenase gene was expressed in yeast, the transformed yeast cells were able to produce crepenynic acid when supplied with linoleic acid. oup.com Similarly, expressing carrot acetylenase genes in yeast and Arabidopsis resulted in the accumulation of crepenynic acid. nih.gov These experiments confirm the enzymatic activity of the cloned genes and provide a platform to investigate their substrate specificity and reaction mechanisms. oup.comnih.gov Heterologous expression has also been instrumental in identifying and characterizing other related enzymes from the FAD2 family, confirming their roles as desaturases that provide the necessary linoleic acid precursor. oup.com

Interestingly, some enzymes involved in the this compound pathway exhibit bifunctional activity, blurring the lines between desaturation and acetylenation. The acetylenase from Crepis alpina, for example, while primarily converting linoleic acid to crepenynic acid, can also catalyze the desaturation of oleic acid to form linoleic acid, albeit as a minor reaction. oup.comresearchgate.net

Furthermore, research on enzymes from other organisms, such as the fungus Cantharellus formosus and the plant Daucus carota (carrot), has revealed FAD2-like enzymes with both Δ12 oleate desaturase and Δ14 this compound desaturase activities. nih.govresearchgate.net This means they can both produce linoleic acid from oleic acid and further desaturate crepenynic acid to dehydrocrepenynic acid. nih.govresearchgate.net The expression of a parsley Δ12 acetylenase in soybean embryos also led to the accumulation of both this compound and dehydrothis compound, suggesting that an endogenous soybean FAD2 enzyme was capable of this subsequent Δ14 desaturation. oup.com This multifunctionality highlights the evolutionary plasticity of the FAD2 enzyme family and provides a mechanism for generating further diversity in polyacetylenic compounds. nih.govresearchgate.net

Stereospecificity of Enzymatic Reactions

The enzymatic conversion of linoleic acid to crepenynic acid is a highly specific process. researchgate.net The enzyme responsible, a Δ12 acetylenase, demonstrates remarkable stereospecificity in its action. researchgate.net This specificity is crucial for the correct formation of the triple bond at the Δ12 position. nih.gov

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the mechanistic details of this reaction. researchgate.net Research using regiospecifically deuterated linoleate (B1235992) isotopomers has shown that the oxidation of linoleate to this compound occurs in two distinct steps. researchgate.net The initial and rate-determining step is the abstraction of a hydrogen atom from the C12 position of the linoleoyl substrate. researchgate.net This step exhibits a very large primary deuterium (B1214612) KIE (kH/kD ≈ 14.6), indicating that the C12-H bond cleavage is highly sensitive to isotopic substitution and is a critical, energy-intensive part of the reaction. researchgate.net In contrast, the subsequent cleavage of the C13-H bond shows a minimal isotope effect (kH/kD ≈ 1.25), suggesting this step is much faster and not rate-limiting. researchgate.net

This two-step dehydrogenation, with the initial C12-H abstraction being the key stereospecific and rate-limiting event, ensures the precise formation of the acetylenic bond. researchgate.net The stereospecific nature of enzymatic reactions is a fundamental principle in biochemistry, ensuring that from a specific stereoisomeric reactant, a specific stereoisomeric product is formed. nih.govwikipedia.org

Δ14 Desaturase Activity and its Role in Subsequent Steps (e.g., Dehydrothis compound Formation)

Following the synthesis of crepenynic acid, further modifications can occur, notably the introduction of another double bond at the Δ14 position to form dehydrothis compound. nih.govumn.edu This step is catalyzed by a Δ14 desaturase. nsf.gov Interestingly, this activity is often performed by enzymes that are bifunctional. nih.govnih.gov

Several studies have identified that certain Fatty Acid Desaturase 2 (FAD2) enzymes, which typically catalyze the Δ12 desaturation of oleic acid to linoleic acid, can also exhibit Δ14 desaturase activity when presented with this compound as a substrate. umn.edunsf.gov For example, heterologous expression of a FAD2 from the fungus Cantharellus formosus in yeast demonstrated both Δ12 oleate desaturase and Δ14 this compound desaturase activity. nsf.govnih.gov Similarly, in carrot (Daucus carota), two bifunctional FAD2s with both Δ12 and Δ14 desaturase activity were identified, which convert this compound to dehydrothis compound. nih.gov

The expression of a Δ12 acetylenase from parsley (Petroselinum crispum) in soybean embryos led to the accumulation of both this compound and dehydrothis compound, suggesting that the endogenous soybean FAD2 enzyme was responsible for the subsequent Δ14 desaturation. umn.edunih.gov This bifunctionality, where a single enzyme can act on different substrates (oleic acid and crepenynic acid) at different positions (Δ12 and Δ14, respectively), highlights the evolutionary adaptability of FAD2-type enzymes. umn.edunsf.gov However, this promiscuity is not universal; the endogenous FAD2 in Arabidopsis does not appear to catalyze Δ14 desaturation when this compound is present. umn.edu

The formation of dehydrothis compound is a critical branch point, leading to a major class of acetylenic natural products. nih.gov

Co-factor Requirements (e.g., NADP(H))

Like other membrane-bound fatty acid desaturases, the acetylenase and related desaturases in the this compound pathway are dependent on a supply of electrons to carry out their catalytic function. oup.com These enzymes are non-heme diiron proteins that require reductase partners to transfer electrons from a donor molecule to the enzyme's active site. nih.govoup.com

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The expression of the necessary enzymes is often restricted to specific tissues and developmental stages and can be influenced by external stimuli.

Transcriptional Analysis of Acetylenase and Related Genes

Transcriptional regulation is a key factor determining where and when this compound is produced. In Crepis alpina, a plant that accumulates high levels of crepenynic acid (up to 74% of total fatty acids) in its seeds, the expression of the Δ12 acetylenase gene is extremely high in developing seeds. oup.com While early northern blot analysis suggested seed-specific expression, more sensitive reverse transcriptase-coupled PCR (RT-PCR) has detected acetylenase transcripts in other tissues, such as flower heads, albeit at much lower levels. oup.comnih.gov

Real-time RT-PCR quantification revealed that acetylenase expression is over 10,000-fold higher in developing seeds compared to flower heads. oup.comnih.gov This massive difference in transcript abundance is a primary reason for the tissue-specificity of this compound accumulation. oup.com

Furthermore, the functional expression of acetylenase is influenced by the co-expression of other desaturase genes. oup.com In C. alpina developing seeds, there is high co-expression of the acetylenase and a specific FAD2 isoform (FAD2-2), which supplies the linoleic acid substrate. oup.comnih.gov In contrast, flower heads have high levels of a different FAD2 isoform (FAD2-3) and the FAD3 gene, which competes with the acetylenase for the linoleic acid substrate by converting it to linolenic acid. oup.comnih.gov This interplay and competition between different enzymes, governed by their relative transcript levels, ultimately control the metabolic flux towards this compound synthesis. oup.com

Table 1: Relative Gene Expression in Crepis alpina Tissues

| Gene | Developing Seeds | Flower Heads | Function |

| Δ12 Acetylenase | Very High | Moderate | Linoleic acid → Crepenynic acid |

| FAD2-2 | High | Moderate | Oleic acid → Linoleic acid |

| FAD2-3 | Not Expressed | High | Oleic acid → Linoleic acid |

| FAD3 | Low | High | Linoleic acid → Linolenic acid |

| Data synthesized from findings in Caupin et al. (2007). oup.comnih.gov |

Gene Duplication and Neofunctionalization in FAD2 Evolution

The enzymes responsible for this compound biosynthesis, particularly the Δ12 acetylenase, are variant forms of the Fatty Acid Desaturase 2 (FAD2) enzyme. nih.govoup.com The evolution of these specialized enzymes is a classic example of gene duplication followed by neofunctionalization, where a duplicated gene acquires a new function. nih.govresearchgate.net

Phylogenetic analyses reveal that the FAD2 gene family has undergone significant expansion, particularly in plant lineages that produce polyacetylenes, such as those in the Asterales and Apiales orders. nih.gov A core eudicot-wide gene duplication event gave rise to two primary FAD2 lineages, FAD2-α and FAD2-β. nih.gov The FAD2-α lineage, in particular, has expanded extensively in the campanulid clade through subsequent ancient gene duplication events. nih.gov

This "gene radiation" created a pool of FAD2 gene copies. nih.govoup.com While some copies retained the original function of a Δ12 desaturase (converting oleic acid to linoleic acid), others evolved under positive selection to perform novel reactions. nih.gov These new functions include hydroxylation, epoxidation, and, crucially for this pathway, acetylenation—the formation of a triple bond. nih.gov The Δ12 acetylenases that convert linoleic acid to crepenynic acid are therefore FAD2s with a diverged, neofunctionalized role. nih.govoup.com This evolutionary pathway, driven by gene duplication, allowed plants to redirect metabolic flux from primary fatty acid synthesis into specialized pathways to produce a diverse array of biologically active molecules like polyacetylenes. nih.gov

Environmental and Stress-Induced Regulation of Pathway Enzymes

The biosynthesis of this compound and other polyacetylenes is often linked to plant defense responses. nih.govnih.gov The expression of genes in the pathway can be induced by various environmental and stress factors, particularly pathogen attack. nih.govoup.com

In parsley (Petroselinum crispum), a divergent FAD2 gene that functions as a Δ12 acetylenase was found to be upregulated in response to treatment with a fungal elicitor. nih.govoup.com This suggests that the production of acetylenic fatty acids is part of an inducible defense mechanism. Similarly, in carrot, analysis of tissue-specific and pathogen-response expression data was used to identify candidate genes for polyacetylene biosynthesis. nih.gov The FAD2 gene family, which is central to this pathway, is known to be regulated by various biotic and abiotic stresses, including extreme temperatures and high salinity. nih.gov

The regulation of these biosynthetic pathways by stress signals allows the plant to produce potentially protective compounds precisely when and where they are needed. nih.govoup.com This stress-induced regulation is a common theme in the production of specialized plant metabolites, which often play roles in mediating interactions with the environment. encyclopedia.pubtaylorfrancis.com

Divergent Biosynthetic Branches from the this compound Pathway

The this compound pathway is a critical juncture in the biosynthesis of numerous polyacetylenes, particularly the falcarinol-type and other related C17 polyacetylenes (PAs). wikipedia.orgnih.gov The initial steps leading to this compound involve the desaturation of oleic acid to linoleic acid, followed by the introduction of a triple bond by a Δ12-acetylenase to form crepenynic acid. mdpi.com Further desaturation by a Δ14-desaturase yields dehydrocrepenynic acid, a key precursor for downstream diversification. mdpi.comnih.gov

Falcarinol-type polyacetylenes are a prominent class of C17 aliphatic compounds characterized by two conjugated carbon-carbon triple bonds. nih.gov Their biosynthesis from the C18 precursor dehydrocrepenynic acid is a multi-step process involving chain shortening and functional group modifications. mdpi.comlth.se

The transformation begins with the shortening of the C18 carbon chain of dehydrocrepenynic acid to a C17 skeleton, a process thought to occur via β-oxidation. mdpi.comlth.seresearchgate.net Following this chain-shortening event, a series of oxidative reactions, including hydroxylations, lead to the formation of falcarinol (B191228) and its derivatives. lth.se For instance, the biosynthesis of falcarinol involves a final hydroxylation step. wikipedia.org

The enzymatic machinery driving these transformations is primarily composed of fatty acid desaturase 2 (FAD2)-type enzymes. nih.govnih.govoup.com These enzymes exhibit remarkable functional diversity, acting as desaturases and acetylenases to introduce double and triple bonds. oup.com In carrot (Daucus carota), a significant dietary source of falcarinol-type polyacetylenes, a large family of FAD2 genes has been identified, some of which are specifically involved in the production of polyacetylene precursors. nih.govacs.org For example, specific FAD2-like acetylenases catalyze the conversion of linoleic acid to crepenynic acid, while bifunctional FAD2s are responsible for the subsequent desaturation to dehydrocrepenynic acid. nih.gov

The following table summarizes the key enzymatic steps in the initial formation of precursors for falcarinol-type polyacetylenes.

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Plant Family |

| Δ12-Desaturase | Canonical FAD2 | Oleic acid | Linoleic acid | Apiaceae, Asteraceae |

| Δ12-Acetylenase | Divergent FAD2-like (e.g., DCAR_013552) | Linoleic acid | Crepenynic acid | Apiaceae, Asteraceae |

| Δ14-Desaturase | Bifunctional FAD2 (e.g., DCAR_013547) | Crepenynic acid | Dehydrocrepenynic acid | Apiaceae |

This table presents a simplified overview of the initial steps in the biosynthesis of polyacetylene precursors.

The this compound pathway is not limited to the production of falcarinol alone but gives rise to a wide array of other C17-polyacetylenes. mdpi.commdpi.com These derivatives share the characteristic C17 backbone but differ in their functional groups, such as the number and position of hydroxyl groups and the presence of acetate (B1210297) or other modifications. mdpi.commdpi.com This structural diversity arises from further enzymatic modifications of intermediates downstream of dehydrocrepenynic acid.

For example, falcarindiol (B120969), another abundant polyacetylene in carrots, possesses an additional hydroxyl group compared to falcarinol. mdpi.com Other derivatives found in carrot include falcarindiol-3-acetate and falcarinone. mdpi.com The biosynthesis of these compounds likely involves additional hydroxylation and acetylation steps catalyzed by specific enzymes that are yet to be fully characterized. mdpi.com In the plant family Araliaceae, which includes ginseng (Panax ginseng), related C17-polyacetylenes like panaxynol (B1672038) (structurally identical to falcarinol) and panaxydol (B150440) are also synthesized via the this compound pathway.

The diversification of polyacetylenes also includes variations in the carbon chain length. While C17-polyacetylenes are common, other chain lengths can be produced through different oxidative chain-shortening mechanisms, such as α-oxidation, which removes one carbon atom at a time, in contrast to the two-carbon removal of β-oxidation. nih.govmdpi.com

The table below illustrates some of the known C17-polyacetylene derivatives originating from the this compound pathway and the plant families in which they are found.

| Compound Name | Key Structural Feature | Plant Family |

| Falcarinol | C17, two triple bonds, one hydroxyl group | Apiaceae, Araliaceae |

| Falcarindiol | C17, two triple bonds, two hydroxyl groups | Apiaceae |

| Falcarindiol-3-acetate | C17, two triple bonds, acetylated hydroxyl group | Apiaceae |

| Falcarinone | C17, two triple bonds, keto group | Apiaceae |

| Panaxydol | C17, epoxide group | Araliaceae |

This table showcases a selection of C17-polyacetylenes derived from the this compound pathway, highlighting their structural variations.

The study of these divergent biosynthetic branches continues to reveal the complexity and elegance of plant secondary metabolism, with ongoing research focused on identifying the specific enzymes and regulatory mechanisms that control the production of this diverse group of bioactive compounds. nih.govacs.org

Iv. Metabolism and Biological Fate of Crepenynate

Conversion to Downstream Acetylenic Metabolites

Crepenynate is the primary precursor for a large family of polyacetylenic natural products found in various plant families, fungi, and other organisms. google.comnih.govresearchgate.net The biosynthesis of these compounds begins with the conversion of linoleic acid to crepenynic acid, a reaction catalyzed by a specialized Δ12-fatty acid desaturase known as an acetylenase. oup.comnih.gov This initial step is foundational to what is often referred to as the "this compound pathway". nih.govacs.org

Following its synthesis, this compound undergoes a series of further desaturations and modifications to produce a wide range of acetylenic metabolites. nih.govpurdue.edu A common subsequent step is the introduction of another double or triple bond, often at the Δ14 position, to form dehydrocrepenynic acid. google.comresearchgate.net This conjugated enyne is a critical branchpoint, leading to the formation of numerous other polyacetylenes. researchgate.net

The downstream products of this compound metabolism are structurally diverse and often species-specific. For instance, in plants of the Apiaceae and Araliaceae families, this compound is a precursor to C17 polyacetylenes like falcarinol (B191228) and its derivatives. nih.govacs.org Isotopic labeling studies have confirmed the incorporation of [14C]-labeled crepenynic acid into falcarinol in carrot tissue cultures. nih.govmdpi.com Similarly, NMR-based isotopologue profiling in Panax ginseng has provided evidence for the biosynthesis of panaxynol (B1672038) and panaxydol (B150440) from this compound. mdpi.com

In many organisms that produce these complex polyacetylenes, crepenynic acid itself does not accumulate to significant levels. google.comnih.gov Its absence in tissues actively producing downstream metabolites suggests an efficient and rapid conversion process. google.com The metabolic pathway can involve various enzymatic reactions, including further desaturations, hydroxylations, and chain-shortening through processes like β-oxidation and decarboxylation, leading to a metabolic web of compounds with varying chain lengths (from C8 to C18). nih.gov

The enzymes responsible for these transformations are often variants of common fatty acid modifying enzymes. For example, the acetylenases that initiate the pathway are related to the FAD2 (fatty acid desaturase 2) family of enzymes. oup.comnih.gov Subsequent desaturases, also often FAD2-like, continue to modify the fatty acid chain. nih.gov

Table 1: Key Downstream Metabolites Originating from this compound

| Metabolite Class | Key Examples | Precursor Role of this compound | Organism Families |

| Polyacetylenes | Falcarinol, Falcarindiol (B120969), Panaxydol | Serves as the initial acetylenic building block. nih.govacs.orgmdpi.com | Apiaceae, Araliaceae, Asteraceae. google.comacs.org |

| Dehydrocrepenynic Acid | (14Z)-dehydrothis compound | Immediate downstream product of this compound desaturation. google.comresearchgate.net | Fungi, Plants. google.comresearchgate.net |

| C17 Acetylenes | Panaxynol | Formed via chain shortening (decarboxylation) of a C18 this compound-derived intermediate. mdpi.com | Araliaceae. mdpi.com |

| Short-chain allenes | C8-C11 allenes | Formed through further metabolism of this compound and dehydrothis compound. google.com | Basidiomycete fungi. google.com |

Integration within Broader Fatty Acid Metabolic Networks in Eukaryotes

The metabolism of this compound is not an isolated pathway but is intricately linked with the general fatty acid metabolism of the cell. nih.govresearchgate.net The synthesis of this compound begins with oleic acid (18:1Δ9c), a common monounsaturated fatty acid. researchgate.net Oleic acid is first converted to linoleic acid (18:2Δ9c,12c) by a Δ12-desaturase (FAD2). aocs.org This linoleic acid, typically esterified to phosphatidylcholine in the endoplasmic reticulum membrane, serves as the direct substrate for the Δ12-acetylenase that produces crepenynic acid. nih.govresearchgate.net

Therefore, the production of this compound is in direct competition with other pathways that utilize linoleic acid. For instance, in many plants, linoleic acid can be further desaturated by a Δ15-desaturase (FAD3) to produce α-linolenic acid (18:3Δ9c,12c,15c). oup.com The relative activities of acetylenase and other desaturases can thus influence the fatty acid profile of a tissue. oup.com

Once formed, this compound and its downstream metabolites can be channeled into various lipid pools. The acetylenic fatty acids can be incorporated into complex lipids, although their primary fate in many species appears to be as precursors for secondary metabolites. google.comnih.gov The entire process, from primary fatty acid synthesis to the formation of complex polyacetylenes, represents a specialized branch of the broader fatty acid metabolic network, diverting common fatty acids towards the production of defense-related compounds. nih.govresearchgate.net This integration highlights how primary metabolism provides the building blocks for specialized, and often ecologically significant, natural products. nih.gov

Accumulation and Storage Forms (e.g., in Triacylglycerols)

While crepenynic acid is often a transient intermediate that is rapidly metabolized, there are specific instances where it accumulates, primarily in the seeds of certain plant species. google.comnih.gov In these cases, this compound is stored in the form of triacylglycerols (TAGs), which are the primary energy storage lipids in seeds. google.commobt3ath.com

For example, the seed oil of Crepis alpina can contain up to 74% crepenynic acid, almost entirely within the TAG fraction. oup.com Similarly, the seed oils of Atractylodes lancea and Atractylodes macrocephala have been found to contain significant levels of crepenynic acid (18% and 13-15%, respectively), also stored as TAGs. researchgate.net

The incorporation of this compound into TAGs is a significant aspect of its biological fate in these storage tissues. Research on the positional distribution of crepenynic acid within the glycerol (B35011) backbone of TAGs has revealed species-specific differences. In Atractylodes and Jurinea mollis, crepenynic acid was found to be absent from the sn-2 position of the triacylglycerol. researchgate.net This contrasts with its distribution in Crepis rubra, suggesting variations in the enzymes responsible for TAG assembly (acyltransferases) or the synthesis of this compound itself between these species. researchgate.net

The accumulation of this compound in seed TAGs represents a diversion from the more common metabolic fate of being converted into downstream polyacetylenes. In these seeds, there appears to be little to no further desaturation or metabolism of the acetylenic fatty acid. google.com This suggests that in these specific tissues, the expression or activity of the enzymes required for downstream conversion is low or absent, leading to the sequestration of this compound as a storage lipid. oup.com Overexpression of a Δ12-fatty acid acetylenase in transgenic soybean seeds has also been shown to lead to the accumulation of crepenynic and dehydrocrepenynic acids, further demonstrating the potential for storage in TAGs. mdpi.com

Tissue-Specific Metabolic Flux and Product Accumulation

The metabolism of this compound and the accumulation of its derived products exhibit significant tissue- and species-specificity. google.com In plants that produce polyacetylenic defense compounds, the synthesis of these metabolites is often localized to specific tissues or induced upon pathogen attack. google.com For example, in safflower, polyacetylene metabolites are primarily found in the cotyledon and to a lesser extent in the hypocotyl and root of germinating plants. google.com In tomato, the production of the falcarindiol-type polyacetylene is induced locally at the site of fungal attack. google.com

This tissue-specific accumulation is a reflection of differential metabolic flux through the this compound pathway. In tissues where downstream polyacetylenes are the final products, such as roots or leaves of many Apiaceae and Asteraceae species, this compound itself is largely absent, indicating a high metabolic flux towards the end products. google.com Conversely, in the seeds of plants like Crepis alpina, the pathway effectively terminates at this compound, which then accumulates in storage TAGs. google.comoup.com

Studies using techniques like metabolic flux analysis with isotopic tracers can elucidate the rates of conversion through these pathways in different tissues. creative-proteomics.comjci.org For example, feeding experiments with labeled precursors have demonstrated the conversion of oleic acid to crepenynic acid and subsequently to other polyacetylenes in specific plant and fungal systems. rsc.org The expression levels of the key enzymes, such as the Δ12-acetylenase, are also tightly regulated in a tissue-specific manner. While acetylenase transcription is high in the developing seeds of C. alpina where this compound accumulates, it has also been detected in non-seed tissues where the acid does not accumulate, suggesting that post-transcriptional regulation or the presence of competing enzymes also plays a crucial role in determining the metabolic outcome. oup.com This highlights that the metabolic flux and final product profile are controlled by a complex interplay of gene expression, enzyme activity, and the integration of the pathway within the broader metabolic network of the specific tissue. oup.comnih.gov

V. Biological Significance and Functional Roles Non Human Systems

Role in Plant Defense Mechanisms and Ecological Interactions.acs.orgufrgs.brresearchgate.netgau.edu.bdpeerj.commdpi.com

Crepenynate and its derivatives are integral components of sophisticated plant defense systems, playing a crucial role in how plants respond to both pathogenic threats and environmental stressors. These compounds are part of a larger class of secondary metabolites that, while not essential for daily metabolic function, are critical for survival in challenging environments. pioneer.com

Response to Pathogen Attack.researchgate.net

Plants have evolved a multi-layered immune system to defend against a wide array of pathogens. mdpi.compioneer.com This system includes both pre-formed barriers and inducible defenses that are activated upon pathogen recognition. gau.edu.bdnih.gov When a plant is attacked by a pathogen, it can recognize specific molecules associated with the microbe, triggering a defense response. pioneer.comyoutube.com This response often involves the production of phytoalexins, which are antimicrobial compounds synthesized at the site of infection to inhibit the pathogen's growth and spread. gau.edu.bdyoutube.com

Polyacetylenes derived from this compound are known to function as phytoalexins. acs.org For instance, in response to fungal attack, some plants accumulate falcarinol-type polyacetylenes, which are metabolites of this compound. google.com A notable example is the localized production of falcarindiol (B120969) in tomato plants at the site of a fungal infection. google.com This rapid, targeted synthesis of defensive compounds helps to contain the pathogen and prevent a systemic infection. youtube.com The production of these compounds is a key part of the plant's induced resistance, a state of enhanced defensive capacity following an initial pathogen challenge. nih.gov

Contribution to Stress Tolerance (e.g., Benzoic Acid Stress).researchgate.net

This compound metabolism is also implicated in a plant's ability to tolerate abiotic stresses, such as chemical pressures from the environment. One example is the response to benzoic acid stress. Benzoic acid can have an autotoxic effect on certain plants, inhibiting growth and development. researchgate.net

In Codonopsis pilosula, a plant used in traditional medicine, exposure to benzoic acid stress leads to significant changes in its metabolic pathways. researchgate.net Research has shown that under such stress, the plant may upregulate genes involved in fatty acid metabolism, including the pathway that produces this compound from linoleic acid. researchgate.netmdpi.com This suggests that the this compound pathway may be part of a broader stress response mechanism. The plant appears to adjust its metabolic processes, potentially to produce compounds that mitigate the negative effects of the stressor. mdpi.com For example, stress conditions can lead to the production of salicylic (B10762653) acid, a key signaling molecule in plant defense that can be synthesized from benzoic acid, though the direct link to this compound in this process is still under investigation. nih.govfrontiersin.org The accumulation of certain secondary metabolites, including those derived from this compound, appears to be a strategy plants use to adapt to and survive in unfavorable conditions. peerj.comresearchgate.net

Precursor to Biologically Active Polyacetylenes with Non-Clinical Relevance.acs.orgresearchgate.netpioneer.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.gov

This compound is a pivotal intermediate in the biosynthesis of a diverse array of polyacetylenes, which are specialized metabolites recognized for their significant biological activities in various non-human ecological systems. researchgate.netresearchgate.net These compounds are not typically stored in large amounts but are rather transient molecules that are quickly converted into other bioactive substances. acs.org The this compound pathway begins with the desaturation of linoleic acid to form crepenynic acid, which is then further metabolized into a wide range of polyacetylenes. acs.orgmdpi.com

Interactions with Fungal Systems.nih.govmdpi.comresearchgate.net

Polyacetylenes derived from this compound exhibit notable antifungal properties. researchgate.net This is a critical aspect of plant-fungus interactions, where plants utilize these chemical defenses to resist pathogenic fungi. researchgate.netnih.gov The production of these compounds can be induced by the presence of a fungus, leading to their accumulation at the site of attempted infection. google.com

Basidiomycete fungi are also known to synthesize polyacetylenes using this compound and its derivative, dehydrothis compound, as precursors. google.com Unlike in higher plants where these precursors are transient, some fungi accumulate them and metabolize them into shorter-chain allenes. google.com This indicates a divergent metabolic use of this compound in fungal systems compared to plants. The antifungal activity of plant-derived polyacetylenes suggests a co-evolutionary arms race, where plants develop chemical defenses and fungi, in turn, may evolve mechanisms to tolerate or even metabolize these compounds.

Activities in Non-Human Organisms (e.g., nematicidal activity).peerj.commdpi.com

The biological activity of this compound-derived polyacetylenes extends beyond fungi to other organisms, including nematodes. Nematodes are microscopic roundworms that can be significant plant pests, causing damage to roots and reducing crop yields. Certain polyacetylenes have demonstrated nematicidal activity, meaning they can kill or inhibit the growth of nematodes. nih.govmdpi.comird.frresearchgate.netnih.gov

For example, falcarinol-type polyacetylenes, which are biosynthesized via the this compound pathway, have been investigated for their effects on root-knot nematodes. acs.orgmdpi.com The production of these compounds in plant roots can act as a natural defense against nematode infestation. The specific chemical structures of these polyacetylenes, a direct result of the metabolic pathway originating from this compound, are crucial for their bioactivity against these soil-borne pests. mdpi.com

Evolutionary Adaptations for this compound Production.acs.org

The ability to produce this compound and its subsequent polyacetylenic derivatives is not uniformly distributed across the plant kingdom. It is particularly prominent in certain plant families, such as the Apiaceae, Araliaceae, and Asteraceae, which are all part of the campanulid clade of eudicots. researchgate.netnih.gov This specific distribution suggests that the this compound pathway has undergone significant evolution within this lineage.

The key enzyme responsible for the initial step in this pathway, the conversion of linoleic acid to crepenynic acid, is a variant of the Fatty Acid Desaturase 2 (FAD2) enzyme. researchgate.netnih.gov Phylogenetic studies indicate that the FAD2 gene family has expanded and diversified in campanulids, leading to the evolution of new enzyme functions, including the acetylenase activity required for this compound synthesis. nih.gov This gene radiation and subsequent positive selection for these new functions appear to be a key evolutionary innovation that allowed these plants to produce a novel class of defensive compounds. researchgate.netnih.gov The independent evolution of this pathway in different lineages, such as the Asterales and Apiales, further highlights its adaptive significance in plant defense. nih.gov The development of the this compound pathway represents a crucial evolutionary step that has equipped these plants with a potent chemical arsenal (B13267) against pathogens and herbivores. researchgate.net

Vi. Advanced Analytical Methodologies for Crepenynate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in crepenynate research, enabling the separation of this specific fatty acid from complex mixtures of other lipids.

Gas Chromatography (GC) is a widely used technique for the analysis of fatty acids, including this compound. researchgate.netoup.com Prior to analysis, the fatty acids in the sample, such as seed oil, are typically converted into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification. researchgate.netoup.com These FAMEs are then separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.netoup.com The separated components are detected, often by a flame ionization detector (FID), to quantify their relative amounts. researchgate.netoup.com For instance, GC has been used to determine the fatty acid composition of seeds from Atractylodes lancea and A. macrocephala, revealing crepenynic acid at levels of 18% and 13–15%, respectively. researchgate.net In some studies, methyl this compound has been observed to elute before methyl linoleate (B1235992). wordpress.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying fatty acids. wikipedia.orgopenaccessjournals.cominfitek.com Reversed-phase HPLC, often using a C18 column, is commonly employed to separate FAMEs. oup.com This method separates molecules based on their polarity, with a mobile phase typically consisting of a mixture of solvents like acetonitrile (B52724) and water. oup.comwikipedia.org HPLC can be used to resolve and quantify individual triacylglycerols, which can then be further analyzed to determine their fatty acid composition, including this compound. researchgate.net

Table 1: GC and HPLC Systems Used in this compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Instrumentation | Agilent 6890N GC or similar. researchgate.netoup.com | HPLC systems with UV/VIS detectors. infitek.comnih.gov |

| Column | DB-23 or Innowax capillary columns. researchgate.netoup.com | C18 reversed-phase columns. oup.com |

| Sample Form | Fatty Acid Methyl Esters (FAMEs). researchgate.netoup.com | Fatty Acid Methyl Esters (FAMEs) or Triacylglycerols. researchgate.netoup.com |

| Detector | Flame Ionization Detector (FID). researchgate.netoup.com | UV/VIS Detector. oup.cominfitek.com |

| Mobile Phase | N/A (Carrier Gas, e.g., Helium) | Acetonitrile/water gradients. oup.com |

To enhance the identification capabilities of chromatography, it is often "hyphenated" with spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS. This allows for the determination of the molecular weight of the separated components, aiding in their identification. researchgate.net LC-MS analysis has been instrumental in studying the biosynthesis of crepenynic acid from linoleate. researchgate.net Another, less common, hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, which provides detailed structural information about the compounds separated by HPLC. nih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is a crucial tool for the definitive identification and structural characterization of this compound and its derivatives. researchgate.net It provides information about the mass-to-charge ratio of ionized molecules and their fragments.

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a cornerstone for the analysis of fatty acid methyl esters (FAMEs). researchgate.netmobt3ath.comnih.gov As FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to libraries of known compounds for identification. nih.gov This technique has been used to confirm the presence of this compound in various plant extracts and in heterologous expression systems like yeast. oup.comnih.gov The fragmentation patterns of the FAMEs in the mass spectrometer provide valuable structural information. nih.gov

Table 2: GC-MS in this compound Research

| Application | Key Findings | References |

| Identification in Plant Seeds | Confirmed the presence of crepenynic acid in Atractylodes and Jurinea mollis seeds. | researchgate.net |

| Biosynthesis Studies | Identified this compound as a product of FAD2-type enzymes in engineered yeast and Arabidopsis. | nih.gov |

| Confirmation of Structure | The mass spectrum of methyl this compound provides a unique fingerprint for its identification. | mobt3ath.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four decimal places, which allows for the determination of the elemental composition of a molecule. currenta.dedelpharm.com This high accuracy is critical for distinguishing between compounds with very similar molecular weights. currenta.de HRMS, often coupled with liquid chromatography (UPLC-HRMS), can be used to analyze complex mixtures and obtain structural information on individual components, including this compound. delpharm.comk-state.edu By analyzing the fragments produced in the mass spectrometer (tandem mass spectrometry or MS/MS), researchers can piece together the structure of the molecule. currenta.deacs.org This technique is invaluable for confirming the structure of this compound and identifying novel polyacetylenes derived from it. acs.org

GC-MS for Fatty Acid Methyl Esters and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. researchgate.netnih.govtjnpr.org It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. tjnpr.orgiosrjournals.org

¹H NMR and ¹³C NMR spectra reveal the different types of hydrogen and carbon atoms present in the molecule and their connectivity. researchgate.netiosrjournals.org For this compound, NMR is used to confirm the presence and position of the cis-double bond and the triple bond in the fatty acid chain. researchgate.net While NMR is incredibly informative, it is less sensitive than mass spectrometry and typically requires a larger amount of pure sample. tjnpr.org

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule, providing unambiguous structural confirmation. acs.orgmdpi.com These methods have been crucial in elucidating the structures of complex polyacetylenes that are biosynthetically related to crepenynic acid. acs.org

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)

Molecular Biology Techniques for Gene Expression Analysis

Understanding the biosynthesis of this compound at a molecular level involves the identification and characterization of the genes encoding the enzymes responsible for its formation. oup.com Molecular biology techniques are central to this endeavor, allowing researchers to study gene expression patterns and functionally validate candidate genes.

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to detect the expression of specific genes. nih.gov It involves converting messenger RNA (mRNA) from a sample into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. nih.govsolisbiodyne.com This allows researchers to determine if a particular gene involved in the this compound biosynthetic pathway is actively being transcribed in a given tissue or under specific conditions.

Quantitative RT-PCR (qRT-PCR), also known as real-time RT-PCR, provides a more precise measure of gene expression levels. nih.govsigmaaldrich.com By monitoring the amplification of the target cDNA in real-time using fluorescent dyes or probes, qRT-PCR can quantify the amount of a specific mRNA transcript. nih.govthermofisher.com This is particularly useful for studying how the expression of genes, such as the FAD2-like acetylenases that catalyze the formation of the triple bond in this compound, changes in response to developmental cues or environmental stimuli. oup.com

Once candidate genes for this compound biosynthesis are identified, their function needs to be confirmed. oup.com This is often achieved through gene cloning and heterologous expression. bio-rad.comrockefeller.edu The gene of interest is isolated and inserted into an expression vector, which is then introduced into a host organism that does not naturally produce this compound, such as yeast (Saccharomyces cerevisiae) or certain bacteria (Escherichia coli). oup.comfrontiersin.orgnih.gov If the host organism, upon expressing the cloned gene, starts to produce this compound or its precursors, it provides strong evidence for the gene's function in the biosynthetic pathway. oup.com This approach has been instrumental in identifying and characterizing the fatty acid desaturases and acetylenases involved in converting linoleic acid to this compound. oup.comnih.gov

Table 2: Molecular Biology Techniques in this compound Research

| Technique | Purpose | Example in this compound Research |

|---|---|---|

| RT-PCR | Detect gene expression | Confirming the transcription of FAD2-like acetylenase genes in this compound-producing organisms. |

| qRT-PCR | Quantify gene expression levels | Measuring the change in expression of this compound biosynthetic genes in response to stimuli. nih.gov |

| Gene Cloning | Isolate and replicate a specific gene | Isolating the full-length coding sequence of a putative acetylenase gene for functional analysis. bio-rad.com |

| Heterologous Expression | Express a gene in a foreign host | Expressing a candidate acetylenase gene in yeast to confirm its ability to convert linoleic acid to this compound. oup.com |

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) and Quantitative RT-PCR

Isotopic Tracer Experiments for Pathway Elucidation

Isotopic tracer experiments are a powerful method for mapping metabolic pathways by tracking the flow of atoms through a series of biochemical reactions. In the context of this compound biosynthesis, this involves feeding a precursor molecule labeled with a stable or radioactive isotope to a this compound-producing organism and then analyzing the distribution of the label in the final product.

Commonly used isotopes include carbon-13 (¹³C) and carbon-14 (B1195169) (¹⁴C), as well as deuterium (B1214612) (²H). nih.govwayne.edunih.gov For example, by providing ¹³C-labeled linoleic acid to a plant or fungus, researchers can use mass spectrometry or NMR to determine which carbon atoms in the resulting this compound molecule are derived from the labeled precursor. researchgate.net This provides direct evidence for the precursor-product relationship and helps to elucidate the sequence of reactions in the biosynthetic pathway. nih.gov Such experiments have been crucial in confirming that this compound is indeed derived from linoleic acid and in studying the mechanism of the acetylenase enzyme. researchgate.netuottawa.ca

Vii. Biotechnological and Agricultural Research Applications

Potential for Bioengineering of Seed Oils and Plant Systems

The metabolic engineering of plants to produce unusual fatty acids, such as crepenynate, holds considerable promise for creating high-value industrial and nutritional oils. unl.edu The introduction of genes encoding enzymes for non-standard fatty acid synthesis can alter the chemical and physical properties of seed oils, expanding their applications. nih.govnih.gov

The primary enzyme responsible for this compound synthesis is a specialized Fatty Acid Desaturase 2 (FAD2)-like acetylenase, which converts linoleic acid into crepenynic acid. oup.com By identifying and isolating these genes from species that naturally produce this compound, scientists can introduce them into conventional oilseed crops. unl.edu For example, research has focused on engineering crops like sorghum and other oilseeds to express these acetylenase genes, aiming to produce oils with novel functionalities suitable for biofuels and biomaterials. unl.edu This "plants-as-factories" approach leverages the plant's natural oil production machinery to create customized products. unl.edu

Advanced genetic tools, including synthetic biology (SynBio) and CRISPR-mediated genome editing, are accelerating these efforts. cornell.edufrontiersin.org CRISPR technology, for instance, has been successfully used to modify the FAD2 gene in rapeseed (Brassica napus) to increase the oleic acid content, demonstrating the potential for precise manipulation of fatty acid profiles. frontiersin.org Similar technologies could be adapted to introduce and optimize the this compound biosynthetic pathway in various crops. The development of automated and high-throughput bioengineering systems is further enhancing the efficiency and scale of these modifications, paving the way for new generations of engineered plants with tailored oil compositions. cornell.edu

Table 1: Key Enzymes and Genes in this compound-Related Bioengineering

| Enzyme/Gene Family | Function | Source Organism Example | Potential Application in Bioengineering |

|---|---|---|---|

| FAD2-like Acetylenase (e.g., Crep1) | Converts linoleic acid to crepenynic acid. oup.com | Crepis alpina oup.com | Introduction into oilseed crops to produce this compound-rich oils. |

| Bifunctional FAD2 Desaturase | Converts crepenynic acid to dehydrocrepenynic acid. oup.com | Carrot (Daucus carota) oup.com | Engineering the production of more complex polyacetylenes downstream of this compound. |

| Fatty Acid Hydroxylase | Adds hydroxyl groups to fatty acid chains. oup.com | Ricinus communis (Castor bean) | Creating fatty acids with unique functional groups for industrial lubricants. |

Development of Transgenic Organisms for Specialized Metabolite Production

Beyond plants, microorganisms like yeast and Escherichia coli are being developed as cellular factories for producing this compound and its derivatives. mobt3ath.comfrontiersin.org These organisms offer advantages such as rapid growth, well-understood genetics, and containment in bioreactors, making them ideal platforms for producing high-value specialized chemicals. purdue.eduresearchgate.net

Researchers have successfully engineered the oleaginous yeast Yarrowia lipolytica to produce this compound from linoleic acid by introducing a Δ12 acetylenase gene. mobt3ath.com Similarly, E. coli has been engineered to produce a range of natural products, and its metabolic pathways can be rewired for the synthesis of fatty acid-derived compounds. frontiersin.orgasm.org The production of complex plant-derived natural products in microbes often involves introducing multiple genes from the plant's biosynthetic pathway into the host organism. purdue.edu

Heterologous expression in yeast has been a key strategy for characterizing the enzymes of the this compound pathway. For instance, genes from carrot suspected of being involved in polyacetylene biosynthesis were expressed in yeast to confirm their function, successfully identifying acetylenases that produce this compound and desaturases that form dehydrocrepenynic acid. oup.com This approach not only validates gene function but also serves as a proof-of-concept for microbial production. The ultimate goal is to achieve commercially viable yields of valuable products, such as pharmaceuticals or chemical feedstocks, through fermentation of these engineered microbes. purdue.edu

Table 2: Examples of Transgenic Systems for this compound/Derivative Production

| Host Organism | Gene(s) Introduced | Substrate | Product(s) | Research Finding |

|---|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Carrot FAD2-like Acetylenases (DCAR_013552, etc.) oup.com | Linoleic Acid | Crepenynic Acid | Confirmed the function of carrot genes as acetylenases, a key step in polyacetylene biosynthesis. oup.com |

| Yeast (Saccharomyces cerevisiae) | Carrot Bifunctional FAD2s (DCAR_013547, etc.) oup.com | Crepenynic Acid | Dehydrocrepenynic Acid | Identified enzymes that catalyze the subsequent desaturation step after this compound formation. oup.com |

| Soybean (Glycine max) Embryos | Parsley FAD2-like Acetylenase oup.com | Endogenous Linoleic Acid | This compound, Dehydrothis compound | Demonstrated in-planta production of acetylenic fatty acids using a heterologous gene. oup.com |

Agronomic Implications for Crop Improvement

The study of this compound biosynthesis has significant implications for improving crop resilience. This compound is the precursor to a large family of polyacetylenic lipids, many of which function as natural pesticides and defense compounds against pathogens and herbivores. nih.govoup.comresearchgate.net Harnessing the genes responsible for producing these compounds could lead to the development of crops with enhanced resistance to biotic stresses. oup.com

For example, falcarindiol (B120969), a polyacetylene derived from this compound, accumulates in tomato plants in response to biotic elicitors and exhibits antifungal properties. biorxiv.org In carrots, polyacetylenic lipids build up after pathogen attack, suggesting a direct role in plant defense. oup.com The identification of the FAD2-like acetylenase and desaturase genes that initiate this pathway in carrots and other species provides the genetic tools needed for crop improvement. oup.comoup.com

By engineering major crops to produce these defensive compounds in vulnerable tissues (like roots or leaves), it may be possible to reduce the reliance on external pesticides. fiveable.me This approach aligns with goals for sustainable agriculture by creating plants with durable, genetically-encoded defense mechanisms. usda.gov Furthermore, understanding the regulation of these pathways—such as their induction by pathogens—can inform breeding strategies to select for varieties with naturally stronger defense responses. researchgate.netbiorxiv.org The use of gene-editing technologies like CRISPR could further accelerate the development of disease-resistant crop lines by precisely modifying the genes controlling the production of these protective metabolites. nih.gov

Table 3: this compound-Derived Polyacetylenes and Their Agronomic Relevance

| Plant Species | This compound-Derived Compound(s) | Biological Activity / Proposed Function | Potential Agronomic Application |

|---|---|---|---|

| Carrot (Daucus carota) | Falcarindiol, Falcarinol (B191228), Falcarintriol oup.com | Antifungal, natural pesticide. oup.com | Engineering pathogen-resistant carrot varieties. oup.com |

| Tomato (Solanum lycopersicum) | Falcarindiol biorxiv.org | Antifungal, induced by biotic stress. biorxiv.org | Enhancing fungal disease resistance in Solanaceous crops. |

| Ginseng (Panax ginseng) | Panaxynol (B1672038), Panaxydol (B150440) mdpi.com | Antimicrobial, antifungal. mdpi.com | Developing ginseng cultivars with higher levels of bioactive defense compounds. |

| Parsley (Petroselinum crispum) | Acetylenic fatty acids oup.com | Pathogen-responsive defense. oup.com | Improving disease resistance in Apiaceae family crops. |

This compound as a Research Tool in Lipid Metabolism Studies

This compound serves as a valuable molecular tool for investigating the intricacies of lipid metabolism. purdue.edu Its unique alkyne group acts as a chemical handle and a marker, allowing researchers to trace metabolic pathways and characterize the function of novel enzymes. mobt3ath.com The biosynthesis of this compound itself represents a fascinating divergence from standard fatty acid desaturation, providing a model system for studying the evolution of enzyme function. oup.com

Scientists use crepenynic acid as a substrate in biochemical assays to identify and characterize enzymes that act upon it, such as the desaturases that introduce further double or triple bonds to create complex polyacetylenes. oup.compurdue.edu For example, kinetic isotope effect studies using crepenynic acid have been employed to probe the reaction mechanisms of FAD2-related enzymes that produce dehydrocrepenynic acid. purdue.edu

Furthermore, the study of how cells channel linoleic acid away from primary metabolism and into the this compound pathway offers insights into the regulation of metabolic flux. biorxiv.org Understanding how an organism balances the production of essential fatty acids with the synthesis of specialized metabolites is a fundamental question in biology. nih.govmdpi.com By identifying the specific enzymes and regulatory factors involved, researchers can better comprehend how metabolic networks are controlled and have evolved, knowledge that is crucial for both fundamental science and applied biotechnology. nih.gov

Future Research Directions and Uncharted Territories in Crepenynate Science

The study of crepenynate and its vast array of derivatives is a field ripe with opportunities for discovery. While significant strides have been made in identifying the initial steps of its biosynthesis, the full extent of its metabolic web, regulatory controls, and ecological significance remains largely uncharted. Future research is poised to delve deeper into these complexities, leveraging modern analytical and genetic tools to unlock the remaining secrets of this unique class of natural products.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for detecting and quantifying crepenynate in plant or fungal tissues?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., diethylamide conversion) to enhance this compound detection sensitivity. For quantitative analysis, employ internal standards (e.g., deuterated fatty acids) to normalize extraction efficiency . Yeast heterologous expression systems (e.g., S. cerevisiae expressing Crep1) can model this compound biosynthesis pathways, with lipid extracts analyzed via thin-layer chromatography (TLC) and GC-MS .

Q. How is this compound biosynthesized from linoleic acid, and what enzymes are involved?

- Methodological Answer : this compound (18:1-9c,12a) is synthesized via Δ12 acetylenase activity on linoleic acid (18:2-9c,12c). Key enzymes include bifunctional desaturase/acetylenases (e.g., Crep1 in Crepis spp.), which introduce a triple bond at the Δ12 position. In yeast models, co-expression of Crep1 with exogenous linoleic acid yields this compound at ≤0.3% total fatty acids (TFA). Mutagenesis of histidine box motifs (e.g., Y150F, H266Q) in Crep1 reduces this compound production by 85–90%, confirming their catalytic role .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound accumulation levels across different experimental systems?

- Methodological Answer : Discrepancies in accumulation (e.g., 0.04% w/w in yeast vs. higher levels in Crepis seeds) may stem from substrate availability, compartmentalization, or post-synthetic modifications. To address this:

- Compare acyl carrier pools (e.g., phosphatidylcholine vs. free fatty acids) using radiolabeled tracers (e.g., [1-14C]oleate) .

- Conduct subcellular localization studies (e.g., ER membrane vs. peroxisomes) via fractionation and enzyme activity assays .

- Use mutants with impaired β-oxidation pathways to test this compound degradation rates .

Q. What experimental designs are optimal for studying substrate specificity of this compound-producing acetylenases?

- Methodological Answer :

- In vitro assays : Purify recombinant acetylenases (e.g., Crep1) and test activity on lipid substrates (e.g., linoleoyl-CoA, phospholipids) using spectrophotometric NADH oxidation assays .

- In silico modeling : Perform homology modeling of Crep1 with FAD2 desaturases to identify hydrophobic domains and substrate-binding pockets. Validate predictions via site-directed mutagenesis (e.g., His-box mutants) .

- Substrate competition : Co-incubate enzymes with competing fatty acids (e.g., oleate, stearate) and quantify this compound yields via GC-MS .

Q. How can researchers modulate this compound metabolic flux to study its downstream conversion to polyacetylenic compounds?

- Methodological Answer :

- Pathway inhibition : Use chemical inhibitors (e.g., thiol reagents for β-oxidation) or CRISPR-Cas9 knockouts of Δ9 desaturase to block this compound desaturation to dehydrothis compound .

- Isotopic labeling : Track [13C]-crepenynate incorporation into polyacetylenes (e.g., 2-Decene-4,6,8-triynoate) using LC-HRMS and pathway flux analysis .

- Time-course experiments : Profile this compound and derivatives during plant developmental stages (e.g., flowering vs. seed maturation) to identify rate-limiting steps .

Data Contradiction Analysis

Q. Why do some studies report negligible this compound accumulation in yeast despite functional enzyme expression?

- Methodological Answer : Contradictions arise due to:

- Substrate accessibility : Linoleic acid in yeast may be sequestered in phospholipids, limiting acetylenase access. Test acyl-CoA synthetase overexpression to enhance substrate availability .

- Detection thresholds : Low this compound levels (<0.3% TFA) may require derivatization (e.g., picolinyl esters) for GC-MS detection .

- Enzyme specificity : Yeast endogenous desaturases may compete with Crep1. Use Δole1 yeast strains lacking endogenous desaturases to reduce background activity .

Key Considerations for Experimental Design

- Ethical & feasibility criteria : Ensure enzyme mutagenesis studies comply with biosafety protocols (e.g., containment of transgenic yeast) .

- Novelty gaps : Focus on unresolved questions, such as the role of ER membrane topology in this compound biosynthesis .

- Reproducibility : Document detailed protocols for lipid extraction and derivatization to enable cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。